molecular formula C10H14ClN5O B12106874 trans-Zeatin hydrochloride

trans-Zeatin hydrochloride

Cat. No.: B12106874
M. Wt: 255.70 g/mol
InChI Key: GOUAABZZTLHOJU-NIBQXPITSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin hydrochloride typically involves the isopentenylation of adenine derivatives. One method utilizes adenylate isopentenyltransferase (IPT) from Arabidopsis thaliana, which catalyzes the transfer of an isopentenyl group to adenine . This enzymatic method is preferred due to its higher yield compared to chemical synthesis.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the enzyme IPT. This method ensures a consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions: trans-Zeatin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Zeatin hydrochloride is used in studies involving plant hormone signaling and metabolism. It serves as a standard for cytokinin assays and receptor-ligand binding studies .

Biology: In biological research, this compound is used to study plant growth and development. It is applied to plants to investigate its effects on cell division, shoot and root growth, and leaf senescence .

Medicine: Recent studies have explored the potential antioxidant and anti-aging properties of trans-Zeatin. It has shown promise in scavenging free radicals and modulating signaling pathways involved in aging .

Industry: this compound is used in agriculture to enhance crop yield and improve plant health. It is also used in tissue culture to promote the growth of plant cells and tissues .

Properties

Molecular Formula

C10H14ClN5O

Molecular Weight

255.70 g/mol

IUPAC Name

(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride

InChI

InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H/b7-2+;

InChI Key

GOUAABZZTLHOJU-NIBQXPITSA-N

Isomeric SMILES

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO.Cl

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl

Origin of Product

United States

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